(4-Formyl-3-methoxyphenyl)boronic acid
Overview
Description
(4-Formyl-3-methoxyphenyl)boronic acid is an organic compound with the molecular formula C8H9BO4 It is characterized by the presence of a boronic acid group attached to a phenyl ring, which also contains a formyl group and a methoxy group
Mechanism of Action
Target of Action
The primary target of (4-Formyl-3-methoxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound acts as an organoboron reagent, which is crucial for the success of this reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound is transferred from boron to palladium . This is a key step in the Suzuki-Miyaura cross-coupling reaction .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects include the creation of a variety of biologically and pharmacologically active molecules .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared . Its solubility in dimethyl sulfoxide (DMSO) suggests that it may have good bioavailability .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of biologically and pharmacologically active molecules .
Action Environment
The action of this compound is influenced by several environmental factors. The Suzuki-Miyaura cross-coupling reaction, for instance, is known to be exceptionally mild and functional group tolerant . The compound should be stored in an inert atmosphere at 2-8°C for optimal stability .
Biochemical Analysis
Biochemical Properties
(4-Formyl-3-methoxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the synthesis of complex organic molecules. One notable interaction is with the enzyme γ-glutamyltranspeptidase, where this compound acts as an inhibitor . This interaction is crucial for studying enzyme inhibition mechanisms and developing potential therapeutic agents.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression profiles . Additionally, this compound affects cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its mechanism of action . This binding can lead to enzyme inhibition or activation, depending on the specific target. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere and low temperatures (2-8°C), but it can degrade under certain conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity and gene expression over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit specific enzymes without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including disruption of normal cellular functions and induction of oxidative stress. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . It can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. Understanding these interactions is vital for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is critical for its biological activity and effectiveness in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect its activity and function, as the compound may interact with different biomolecules depending on its subcellular environment. Understanding these localization mechanisms is essential for optimizing the compound’s use in biochemical research and therapeutic development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (4-Formyl-3-methoxyphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OCH3)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually stored under an inert atmosphere at temperatures between 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: (4-Formyl-3-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: 4-Methoxybenzoic acid.
Reduction: 4-Methoxybenzyl alcohol.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
(4-Formyl-3-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in the development of boron-containing drugs and as a probe for biological systems.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in cancer treatment due to its ability to form stable complexes with biomolecules.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
(4-Methoxyphenyl)boronic acid: Lacks the formyl group, making it less reactive in certain condensation reactions.
(3-Formyl-4-methoxyphenyl)boronic acid: Similar structure but with different positioning of the formyl and methoxy groups, leading to different reactivity patterns.
(3-Methoxyphenyl)boronic acid: Lacks the formyl group, resulting in different chemical behavior.
Uniqueness: (4-Formyl-3-methoxyphenyl)boronic acid is unique due to the presence of both a formyl and a methoxy group on the phenyl ring, which provides a distinct set of reactivity and applications. The combination of these functional groups allows for versatile chemical transformations and makes it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
(4-formyl-3-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-13-8-4-7(9(11)12)3-2-6(8)5-10/h2-5,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVMUJGTTXMMTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C=O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681871 | |
Record name | (4-Formyl-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
815620-00-9 | |
Record name | (4-Formyl-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Formyl-3-methoxyphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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